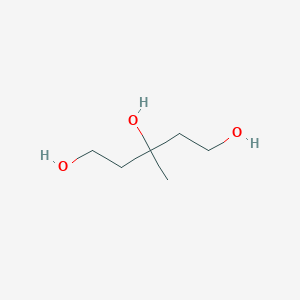

3-Methylpentane-1,3,5-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-6(9,2-4-7)3-5-8/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHQDHCTHYTBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064742 | |

| Record name | 1,3,5-Pentanetriol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7564-64-9 | |

| Record name | 3-Methyl-1,3,5-pentanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentane-1,3,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTANETRIOL, METHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Pentanetriol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Pentanetriol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane-1,3,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPENTANE-1,3,5-TRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF3BXN9H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methylpentane 1,3,5 Triol

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes and whole microbial cells in organic synthesis has gained prominence as a powerful tool for creating chiral compounds with high selectivity under mild reaction conditions. bioline.org.brrsc.org These biocatalytic methods offer an attractive alternative to traditional chemical synthesis, often minimizing issues like isomerization and racemization. bioline.org.br

Enantioselective Oxidation Strategies utilizing Microorganisms

Microorganisms represent a rich source of versatile biocatalysts capable of performing highly selective oxidation reactions that are often difficult to achieve through conventional chemical means. bioline.org.brnih.gov One notable strategy involves the co-oxidation of a non-growth-supporting compound in the presence of an active microbe. tandfonline.com

A specific example is the use of the soil bacterium Mycobacterium sp. B-009, which can oxidize 3-methyl-1,5-pentanediol (B147205) to (3S)-5-hydroxy-3-methyl-pentanoic acid. tandfonline.comtandfonline.com This bioconversion is catalyzed by an enantioselective NADP+-dependent alcohol dehydrogenase. tandfonline.com The process yields the (S)-enantiomer with an enantiomeric excess (ee) of 72%. tandfonline.comtandfonline.com This microbial oxidation provides a direct route to a chiral precursor that can be further elaborated to afford chiral 3-Methylpentane-1,3,5-triol. The use of whole-cell biocatalysts is often advantageous as it circumvents the need for the isolation of specific enzymes and the addition of external cofactors. nih.gov

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) |

| Mycobacterium sp. B-009 | 3-methyl-1,5-pentanediol | (3S)-5-hydroxy-3-methyl-pentanoic acid | 72% |

Enzymatic Reduction Pathways to Chiral Triol Scaffolds

Enzymatic reductions, particularly of prochiral ketones, are a well-established method for the synthesis of optically active alcohols. nih.gov Alcohol dehydrogenases (ADHs) are frequently employed for these stereoselective transformations. mdpi.com The synthesis of chiral triol scaffolds can be achieved through the enzymatic reduction of suitable diketone or hydroxyketone precursors. researchgate.net

Reductases from various sources, including Saccharomyces cerevisiae, have demonstrated high diastereoselectivity in the reduction of diketones, leading to the formation of syn- or anti-diols. mdpi.com For instance, six out of nine screened reductases from S. cerevisiae were found to be selective for the quantitative monoreduction of a diketone to the corresponding (S)-configured alcohol with an anti:syn ratio greater than 95:1. mdpi.com While direct enzymatic reduction pathways to this compound are not extensively detailed in the provided context, the principles of enzymatic desymmetrization of diketones and stereoselective reduction of β-hydroxyketones are directly applicable to the synthesis of its various stereoisomers. researchgate.netresearchgate.net

Application of Acetylacetoin Reductase (AAR) for Diastereoselective and Enantioselective Synthesis

Acetylacetoin reductase (AAR) is an enzyme that can be utilized for the diastereoselective and enantioselective reduction of α-hydroxy-β-diketones. researchgate.net This provides a powerful enzymatic strategy for preparing optically pure α-alkyl-α,β-dihydroxyketones, which are valuable chiral building blocks. researchgate.net

A chemoenzymatic approach coupling the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent acetylacetoin synthase (AAS) with an NADH-dependent AAR from the same organism, Bacillus licheniformis, allows for the synthesis of syn-α-alkyl-α,β-dihydroxyketones with high enantioselectivities (>95% ee) and good isolated yields (60-70%). researchgate.net The AAR then facilitates the diastereoselective reduction of the C2 carbonyl group. molaid.com This methodology offers a pathway to chiral polyol structures and can be conceptually applied to precursors of this compound.

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the final product.

Strategies for Diastereoselective Control

Achieving diastereoselective control is fundamental in the synthesis of complex acyclic molecules. nih.gov This can be accomplished through various strategies, including substrate-controlled reactions, reagent-controlled reactions, and the use of chiral auxiliaries.

One approach involves the stereoselective reduction of a ketone precursor. For example, the reduction of a ketone with L-Selectride can afford specific diastereoisomers of a protected tetraol. nih.gov In another instance, the use of Me4NHB(OAc)3 as a reducing agent can lead to a different diastereoisomer. nih.gov These examples highlight how the choice of reagent can profoundly influence the diastereochemical outcome of a reaction. Furthermore, radical-mediated reactions involving a 1,5-hydrogen transfer can lead to the formation of fused ketones with high stereoselectivity, demonstrating another avenue for controlling diastereomerism. nih.gov

Enantioselective Access via Chiral Auxiliary and Catalyst Systems

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct the stereochemical course of a reaction. york.ac.uksigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and often recycled. sigmaaldrich.com While a specific application of a chiral auxiliary for the synthesis of this compound is not detailed in the provided results, the general principle is widely applicable. For instance, chiral oxazolidinones are commonly used to direct alkylation reactions with high diastereoselectivity. york.ac.uk

Catalytic enantioselective methods offer a more atom-economical approach to asymmetric synthesis. nih.gov Chiral catalysts, used in substoichiometric amounts, can generate large quantities of enantiomerically enriched products. york.ac.uk Examples include chiral phosphonium (B103445) fluoride (B91410) precatalysts for the synthesis of trans-β-lactams and rhodium prolinate complexes for the C-H activation of silyl (B83357) ethers. organic-chemistry.orgacs.org The development of chiral catalysts for reactions such as 1,3-dipolar cycloadditions has also enabled the synthesis of complex molecules with multiple stereocenters. nih.govnih.gov These catalytic systems provide a framework for the potential enantioselective synthesis of this compound precursors.

Tandem Reactions for Polyol Formation

Tandem reactions, or one-pot sequences, offer significant advantages in chemical synthesis by reducing the number of separate workup and purification steps, thereby saving time, reagents, and minimizing waste. In the context of polyol synthesis, these strategies are employed to efficiently introduce multiple hydroxyl groups into a carbon skeleton.

One notable approach involves the tandem epoxidation and ring-opening of unsaturated precursors. For instance, a sustainable method has been developed using plant oils where double bonds are first epoxidized and then undergo in-situ ring-opening to form polyols. researchgate.netmagnusconferences.com Another strategy is the tandem hydrogenation-etherification of polyesters, which uses ruthenium catalysts combined with Lewis acids to produce polyether polyols. nih.gov While not directly synthesizing this compound, these methods establish a proof-of-concept for complex polyol formation in a single pot. For example, a tandem process could be envisioned starting from a suitable unsaturated precursor, which is then subjected to hydroformylation followed by an in-situ reduction or aldol (B89426) reaction to build the required carbon chain and install the hydroxyl groups. researchgate.net

| Tandem Reaction Type | Catalytic System | Process Description | Potential Application to Triol Synthesis |

| Epoxidation/Ring-Opening | Ti(IV) isopropoxide / Acid | In-situ formation of an epoxide from an alkene, followed by acid-catalyzed hydrolysis to yield a diol. researchgate.net | Could be applied sequentially to a di-unsaturated precursor to form a tetra-ol, which is then selectively dehydroxylated. |

| Hydrogenation/Etherification | Ru-Triphos / Lewis Acid | Hydrogenation of polyesters to form diols, which then undergo acid-catalyzed etherification to polyethers. nih.gov | A modified approach could favor triol formation over etherification by controlling catalyst and reaction conditions. |

| Hydroformylation/Acetalation | Water-Soluble Rhodium Complex | Converts an alkene to an aldehyde, which then undergoes an in-situ acetalation reaction. google.com | The aldehyde intermediate could be trapped in an aldol reaction to build the carbon backbone, followed by reduction. |

Chemical Synthetic Routes

The construction of a specific, small-molecule triol like this compound relies on precise carbon-carbon bond formation followed by the stereocontrolled introduction of hydroxyl groups, often through the reduction of carbonyl precursors.

Carbon-Carbon Bond Formation Strategies in Triol Construction

The core of any synthesis is the construction of the carbon framework. For this compound, this involves creating a six-carbon chain with a methyl branch at the C3 position. Biocatalytic C-C bond-forming reactions, particularly those catalyzed by aldolases, are powerful tools for this purpose. acs.org Aldol reactions stereoselectively couple a donor molecule (like acetone) to an aldehyde acceptor, directly forming a β-hydroxy ketone, which is a key intermediate for polyol synthesis. acs.orglibretexts.org

A plausible synthetic route could involve an aldol-type condensation. For example, the enolate of a three-carbon ketone could react with a protected hydroxy-acetaldehyde to form a key intermediate. Another classic and effective method is the use of Grignard reagents, which involves the nucleophilic attack of an organomagnesium halide on a carbonyl group. dtu.dk A multi-step Grignard-based synthesis could assemble the carbon skeleton of this compound from smaller, functionalized fragments.

| C-C Formation Strategy | Reactants | Key Intermediate Type | Relevance to Triol Synthesis |

| Aldol Reaction | Ketone Enolate + Aldehyde | β-Hydroxy Ketone | Directly forms a carbon backbone with an embedded hydroxyl group, setting the stage for subsequent reductions. libretexts.org |

| Grignard Reaction | Organomagnesium Halide + Ester/Ketone | Tertiary Alcohol | Allows for the introduction of the methyl group at the C3 position and the formation of the C-C bond. dtu.dk |

| Acylsilane Chemistry | Acylsilane + Ketone Enolate | α-Siloxy Carbanion | A tandem process triggered by Brook rearrangement can lead to the formation of functionalized carbocycles or polyols. jst.go.jp |

Reduction Methodologies for Triol Precursors

Once the carbon skeleton containing appropriate carbonyl functionalities (ketones, aldehydes, or esters) is assembled, the final step is the reduction to the corresponding hydroxyl groups. The choice of reducing agent is critical and depends on the specific functional groups present in the precursor molecule.

A known synthetic pathway to this compound starts from Diethyl 1,3-acetonedicarboxylate. chemicalbook.com This precursor contains two ester groups and a ketone group. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) would be required to simultaneously reduce all three carbonyl functionalities to hydroxyl groups. For precursors with mixed carbonyls where selectivity is needed, milder reagents like sodium borohydride (B1222165) (NaBH₄) could be used, which typically reduces ketones and aldehydes without affecting esters.

| Reducing Agent | Functional Group Reduced | Typical Conditions | Research Finding |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Protic solvents (e.g., Methanol, Ethanol) at room temperature. | Often used for selective reduction when more robust functional groups like esters need to be preserved. |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Anhydrous aprotic solvents (e.g., Diethyl ether, THF), followed by aqueous workup. | Capable of exhaustive reduction of multifunctional precursors like Diethyl 1,3-acetonedicarboxylate to the target triol. chemicalbook.com |

| Catalytic Hydrogenation | Aldehydes, Ketones, Alkenes | H₂ gas, Metal Catalyst (e.g., Raney Nickel, Palladium on Carbon) | A greener alternative to metal hydrides, it can be used to reduce carbonyls, although it may require higher pressures and temperatures. rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. This includes using less hazardous solvents, improving energy efficiency, and maximizing the incorporation of reactant atoms into the final product.

Solvent-Free and Microwave-Assisted Protocols (General considerations for related compounds)

Microwave-assisted organic synthesis has emerged as a significant green chemistry technology. mdpi.comresearchgate.net By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer byproducts compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of a pyran-2,4,5-triol derivative was achieved in just 5 minutes with a 90% yield using microwave heating, a significant improvement over classical methods. mdpi.comresearchgate.netqnl.qa

Solvent-free, or "neat," reaction conditions represent another green approach. The reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with nucleophiles under solventless, microwave-heated conditions successfully produced triols in good yields. sciforum.net These protocols reduce the environmental impact associated with solvent production, use, and disposal.

| Synthesis Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Advantage |

| Reaction Time | Typically hours to days | Minutes | Increased throughput, energy savings. mdpi.com |

| Yield | Variable | Often higher yields | Better efficiency, less waste. researchgate.netqnl.qa |

| Byproducts | Can be significant | Often reduced or eliminated | Simplified purification, less waste. mdpi.com |

| Solvent Use | Often requires high-boiling solvents | Can enable solvent-free reactions | Reduced environmental impact and cost. sciforum.net |

Atom Economy and Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org

Addition reactions are considered the most atom-economical, as they incorporate all reactant atoms into the final product, achieving 100% atom economy. rsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For the synthesis of this compound, a route based on catalytic hydrogenation or a series of addition reactions would be preferable from an atom economy standpoint over a route that uses stoichiometric reagents that end up as waste, such as in a traditional Wittig reaction. rsc.orgprimescholars.com Maximizing atom economy is a core goal of green chemistry as it directly correlates with waste reduction at the source.

| Reaction Type | General Equation | Atom Economy | Example |

| Addition | A + B → C | 100% | Catalytic hydrogenation of a diketo-ester precursor. |

| Substitution | A-B + C → A-C + B | < 100% | A Grignard reaction where MgBr₂ is a byproduct. |

| Elimination | A-B → A + B | < 100% | Dehydration of an alcohol to form an alkene. |

Chemical Transformations and Reaction Mechanisms

Oxidation Reactions of 3-Methylpentane-1,3,5-triol

The oxidation of this compound can lead to a variety of products depending on the reagents and reaction conditions employed. The primary and tertiary hydroxyl groups exhibit different reactivities, allowing for selective transformations.

Selective Oxidation to Mevalonolactone (B1676541) and Related Lactones

A significant application of this compound is its oxidation to mevalonolactone, a crucial intermediate in the biosynthesis of isoprenoids and steroids. lookchem.comtandfonline.com This transformation can be achieved through both chemical and biochemical methods.

Microbial oxidation offers a highly selective route to specific enantiomers of mevalonolactone. For instance, the use of Gluconobacter species can enantiotopically oxidize this compound. tandfonline.com These microorganisms preferentially oxidize the pro-S hydroxyethyl (B10761427) group, yielding (S)-mevalonolactone. tandfonline.com Another bacterium, Flavobacterium oxidans, has also been utilized for this oxidation. tandfonline.com

Chemical methods for oxidizing 1,5-diols to their corresponding lactones have also been developed. While general methods for diol oxidation exist, specific studies on the direct chemical oxidation of this compound to mevalonolactone highlight the importance of this transformation. lookchem.combarnesandnoble.com For example, oxidation of diols to lactones has been reported as a simple synthesis for (±)-mevalonolactone. lookchem.com

Regioselective and Stereoselective Oxidation Mechanisms

The oxidation of this compound presents challenges in regioselectivity and stereoselectivity due to the presence of two primary and one tertiary hydroxyl group.

With strong oxidizing agents like acidified potassium dichromate(VI), primary alcohols are typically oxidized to carboxylic acids, while secondary alcohols are converted to ketones, and tertiary alcohols are generally resistant to oxidation. vedantu.com In the case of this compound, the primary hydroxyl groups at the C1 and C5 positions can be oxidized. The tertiary hydroxyl group at the C3 position is not expected to react under these conditions. vedantu.com

The stereoselectivity of the oxidation is particularly evident in microbial transformations. The enzymatic systems within microorganisms like Gluconobacter can distinguish between the two prochiral hydroxyethyl groups of this compound. tandfonline.com The prevailing mechanism suggests an enantiotopically selective oxidation of the pro-S hydroxyethyl group, directly producing (S)-mevalonolactone. tandfonline.com This is supported by the fact that incubation of the microorganisms with racemic mevalonolactone does not result in the selective consumption of one enantiomer. tandfonline.com

The table below summarizes the yield of (S)-mevalonolactone from the oxidation of this compound using different Gluconobacter species. tandfonline.com

| Microorganism Strain | Yield of (S)-Mevalonolactone (%) |

| G. dioxyacetonicus IAM 1810 | 20 |

| G. dioxyacetonicus IFO 3271 | 18 |

| G. melanogenus IFO 3293 | 19 |

| G. scleroideus IAM 1842 | 34 |

| G. suboxydans IAM 1828 | 21 |

This table is based on data from a study on the enantiotopically selective oxidation of 1,5-diols. The yields were determined by gas-liquid chromatography (GLC). tandfonline.com

Derivatization Strategies

The hydroxyl groups of this compound are amenable to various derivatization reactions, which are crucial for protecting the hydroxyl groups or for introducing new functional groups to alter the molecule's properties.

Etherification and Silylation Reactions

Etherification and silylation are common methods for protecting hydroxyl groups. In the context of polyols like this compound, selective protection can be a key step in a multi-step synthesis. Silylation, the formation of a silyl (B83357) ether, is a widely used protection strategy due to the ease of formation and subsequent cleavage of the silyl ether bond. thieme-connect.com Reagents such as hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst like iodine can be used for the O-trimethylsilylation of alcohols. thieme-connect.com

Esterification and Acylation for Functionalization

Esterification and acylation are fundamental reactions for modifying hydroxyl groups. These reactions can be used to introduce a wide range of functional groups, thereby altering the polarity, reactivity, and biological activity of the parent molecule. For example, acylation can be achieved using acyl chlorides or acid anhydrides. alecreedacademy.co.uk These derivatization reactions are common in organic synthesis and can be applied to polyols like this compound to create esters with various properties. google.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its three hydroxyl groups positioned along a flexible carbon chain, allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of cyclic ethers. The formation of a five- or six-membered ring is often favored. For instance, under acidic conditions, a hydroxyl group can be protonated and leave as a water molecule, generating a carbocation. A subsequent intramolecular nucleophilic attack by another hydroxyl group can then lead to a cyclic ether. The acid-catalyzed intramolecular cyclization of 1,3,5-triketones, which are structurally related to oxidized forms of the triol, is a known pathway to γ-pyrones. researchgate.net While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed in the provided search results, the principles of intramolecular reactions of polyfunctional molecules are well-established in organic chemistry. acs.orgtandfonline.com

Mechanistic Investigations of Key Reactions

The cyclization of this compound involves the formation of new stereocenters, and the stereochemical outcome is highly dependent on the catalyst employed. The starting molecule itself is chiral due to the C3 stereocenter.

Brønsted and Lewis Acids: In acid-catalyzed cyclizations, both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like tin(IV) chloride) can be used. researchgate.netnih.gov The choice of acid can influence diastereoselectivity. For example, in certain systems, Brønsted acids have been shown to provide superior results compared to Lewis acids. nih.gov The mechanism often involves the formation of an oxonium ion or a carbocation intermediate, and the stereochemistry is determined during the subsequent intramolecular nucleophilic attack. nih.gov

Metal Catalysts: Palladium-based catalysts are effective in promoting the cyclization of unsaturated alcohols to form cyclic ethers, often with high diastereoselectivity. beilstein-journals.orgresearchgate.net These reactions proceed through intermediates like an alkyl-σ-Pd(II) complex, and the stereoselectivity is influenced by the steric and electronic effects of the substrate. researchgate.net

Boron-Based Catalysts: Boronic acids can act as templates to control stereochemistry through the formation of transient boronic esters. princeton.edu They are known to form esters more readily with cis-diols than trans-diols. This principle can be used in dynamic stereointerconversion to favor an otherwise thermodynamically disfavored isomer. princeton.edu In the context of polyol chemistry, hemiboronic acids have been used to catalyze site-selective monophosphorylation, where selectivity is proposed to originate from differences in the nucleophilicity of the diol oxygens within the reactive complex. rsc.org

Polyols, including structures analogous to this compound, are of interest for their ability to mediate proton transfer reactions, a fundamental process in many chemical and biological systems. abq.org.brdepaul.edu

Theoretical studies on 1,3,5-pentanetriol (B42939), the parent compound of this compound, provide insight into these mechanisms. Computational models show that 1,3,5-triols can form dimers through intermolecular hydrogen bonds. abq.org.br Within these dimers, a concerted multiproton transfer can occur through a transition state structure. abq.org.br These polyol systems can facilitate long-range proton transfers, behaving similarly to water clusters or "water wires". abq.org.br

Detailed computational analyses have been performed to quantify the energetics of these processes for simple polyol dimers. abq.org.br

| Polyol Dimer System | Binding Energy (kcal/mol) | Energy Barrier for Multiproton Transfer (kcal/mol) |

|---|---|---|

| 1,3-Propanediol Dimer | 15.79 | 16.39 |

| 1,3,5-Pentanetriol Dimer | 18.55 | 24.36 |

The data indicates that the formation of a 1,3,5-pentanetriol dimer is energetically favorable, with a significant binding energy. abq.org.br However, the energy barrier for the concerted proton transfer is substantial, suggesting that while feasible, it is a high-energy process. abq.org.br These studies highlight the potential for polyol chains to act as scaffolds for facilitating complex proton transfer events, which is crucial for understanding reaction mechanisms in protic environments and biological catalysis. abq.org.brnih.gov

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 3-Methylpentane-1,3,5-triol, offering insights into its proton and carbon framework, as well as its three-dimensional arrangement.

¹H NMR for Proton Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments within the molecule. Due to the chiral center at the C3 carbon, the protons on the adjacent methylene (B1212753) groups (C2 and C4) are diastereotopic and would be expected to show complex splitting patterns, likely appearing as multiplets.

The protons of the methyl group (CH₃) attached to C3 would likely appear as a singlet, as it has no adjacent protons to couple with. The methylene protons adjacent to the primary hydroxyl groups (C1 and C5) would each be expected to appear as triplets, due to coupling with the adjacent methylene protons at C2 and C4, respectively. The hydroxyl protons themselves would typically appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

A detailed analysis of the coupling constants (J-values) between adjacent protons would be crucial in confirming the connectivity of the carbon skeleton.

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a clear map of the carbon skeleton of this compound. Due to the molecule's symmetry, with two identical ethyl-alcohol chains attached to the central tertiary carbon, only four unique carbon signals are expected.

The predicted chemical shifts would be approximately:

C1 and C5: These equivalent primary carbons bearing hydroxyl groups would appear at the higher field (more shielded) end of the alcohol region.

C2 and C4: These equivalent methylene carbons would be shifted slightly downfield from typical alkane signals due to the adjacent hydroxyl groups.

C3: The tertiary carbon atom, also bonded to a hydroxyl group, would be significantly deshielded and appear further downfield.

C6: The methyl carbon attached to C3 would appear at the most upfield position, characteristic of a primary alkyl carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C5 | ~60-65 |

| C2, C4 | ~40-45 |

| C3 | ~70-75 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the protons on C1 and C2, and between the protons on C4 and C5, confirming the connectivity of the ethyl-alcohol chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation from the methyl protons (C6) to the tertiary carbon (C3) and the methylene carbons (C2 and C4), confirming the attachment of the methyl group.

NOE Experiments for Relative Stereochemistry Determination

Nuclear Overhauser Effect (NOE) experiments are instrumental in determining the relative stereochemistry of the molecule, particularly around the chiral C3 center. rsc.org By irradiating specific protons and observing which other protons show an enhanced signal, through-space proximities can be established. For instance, irradiating the methyl protons (C6) and observing NOE effects on the protons of the C2 and C4 methylene groups could provide information about the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is dominated by the characteristic absorptions of its hydroxyl (O-H) and alkyl (C-H) groups.

Key expected absorption bands include:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the alcohol groups. The broadness of this peak is due to hydrogen bonding.

Sharp bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene groups.

A strong absorption in the 1000-1260 cm⁻¹ range, characteristic of C-O stretching vibrations of the primary and tertiary alcohols. spectrabase.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula is C₆H₁₄O₃, with a molecular weight of approximately 134.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 134 would be expected, although it may be weak or absent due to the instability of tertiary alcohols. More prominent peaks would likely arise from fragmentation.

Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, key fragment ions could include:

Loss of a methyl group ([M-CH₃]⁺) at m/z 119.

Loss of an ethyl group ([M-C₂H₅]⁺) at m/z 105.

Loss of a water molecule, leading to a peak at m/z 116.

Cleavage of the C2-C3 or C4-C3 bond, leading to various smaller fragments.

Predicted mass spectrometry data for adducts of this compound are also available. nih.gov

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 135.10158 |

| [M+Na]⁺ | 157.08352 |

| [M-H]⁻ | 133.08702 |

Source: PubChem nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methylpentane |

| 3-methylpentane-1,5-diol |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)

This compound is an achiral molecule. The central carbon atom, C3, is bonded to a methyl group, a hydroxyl group, and two identical ethyl alcohol (-CH₂CH₂OH) groups. Due to the presence of a plane of symmetry passing through the C1-C3-C5 axis, the molecule is superimposable on its mirror image.

Consequently, this compound does not possess enantiomers and is optically inactive. As such, chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are not applicable for its analysis.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral substance. Since this compound is achiral, it does not rotate plane-polarized light, and its specific rotation value is zero.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. This phenomenon is only exhibited by chiral molecules. Therefore, this compound does not produce a circular dichroism spectrum.

In the context of synthesis, if chiral starting materials or catalysts were used to produce a derivative of this compound, chiroptical methods would then become relevant for assessing the enantiomeric purity of the resulting chiral products. However, for this compound itself, these methods are not informative.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives are obtained)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can provide valuable information about its molecular conformation in the solid state.

Conformational Analysis:

If a single crystal of this compound or one of its crystalline derivatives can be obtained, X-ray diffraction analysis would reveal detailed structural parameters. researchgate.net This includes bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. The flexible carbon backbone and the presence of multiple hydroxyl groups suggest that intramolecular and intermolecular hydrogen bonding would be significant factors in dictating the preferred conformation in the crystal lattice.

Absolute Stereochemistry:

The concept of absolute stereochemistry refers to the specific three-dimensional arrangement of atoms in a chiral molecule. As this compound is an achiral compound, it does not have a stereocenter and therefore no absolute stereochemistry to be determined. While X-ray crystallography is the definitive method for assigning the absolute configuration (R or S) of a chiral molecule, this aspect of the analysis is not applicable to this compound.

To date, a published single-crystal X-ray structure of this compound has not been found in the searched literature. The acquisition of such data would be contingent on the successful crystallization of the compound, which can be challenging for a flexible, low-molecular-weight triol.

Computational and Theoretical Studies

Reaction Pathway Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile computational method used to investigate reaction mechanisms, transition states, and activation energies. As of now, specific studies employing DFT to analyze reaction pathways involving 3-Methylpentane-1,3,5-triol are not found in the surveyed literature. Such analyses would be valuable, for instance, in understanding the mechanisms of its oxidation or its role in the formation of coordination polymers. For example, DFT could elucidate the step-by-step process of how the triol coordinates to metal centers, such as manganese, in the formation of single-chain magnets. rsc.orgrsc.org

Conformation Analysis and Molecular Dynamics Simulations

The Mn-O bond lengths for the coordinated triol are approximately 2.15 Å, 2.18 Å, and 2.22 Å. The Mn-O-Mn angles within the polymer structure are reported as approximately 98.4° and 100.5°. rsc.org This indicates a bent coordination geometry which is crucial for the magnetic properties of the resulting polymer. The conformation of the carbon backbone and the orientation of the hydroxyl groups are fixed in this crystalline state, providing a snapshot of a low-energy conformation, at least in the presence of metal ions.

MD simulations would complement this static picture by exploring the conformational landscape of the molecule in different environments (e.g., in solution) and at various temperatures, providing insights into its flexibility and intramolecular interactions.

Below is a table summarizing key structural parameters of the this compound ligand within the manganese coordination polymer.

| Parameter | Value |

| Mn1···Mn2 separation | 3.120 Å |

| Mn2···Mn3 separation | 2.904 Å |

| Mn3···Mn1 separation (inter-unit) | 3.038 Å |

| Mn3-O-Mn1 Angle | ~97.1(2)° |

| Mn-O-Mn Angle | ~98.4(2)° and ~100.5(2)° |

Data sourced from a study on a single-chain magnet incorporating the triol ligand. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are frequently used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions, often made using DFT with specific functionals and basis sets, can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules. However, there are no specific computational studies in the searched literature that report predicted NMR or other spectroscopic parameters for this compound. Such a study would be beneficial for researchers working with this compound, providing a theoretical benchmark for experimental characterization.

Applications in Advanced Organic Synthesis

3-Methylpentane-1,3,5-triol as a Chiral Pool Precursor

The prochiral nature of this compound makes it an important starting material in asymmetric synthesis. Through enantioselective reactions, it can be converted into chiral synthons, which are then incorporated into larger, stereochemically defined molecules.

The structural framework of this compound is embedded within several natural products, making it a logical precursor for their total synthesis.

Invictolide: (-)-Invictolide is a component of the queen recognition pheromone of the red fire ant, Solenopsis invicta. researchgate.net The total synthesis of this natural product has been achieved through various routes, some of which involve the creation of a key triol intermediate. researchgate.net For instance, a convergent synthesis approach utilizes the cleavage of a bicyclic lactone with lithium aluminum hydride to produce a 1,3,5-triol derivative. researchgate.net This triol is a crucial intermediate that undergoes further reactions, including protection and oxidation, to ultimately form the target lactone structure of invictolide. researchgate.net

Citreodiol: (+)-Citreodiol is a natural product whose absolute configuration has been determined through its synthesis. researchgate.net The synthesis begins with a related compound, 3,4-dihydroxy-3-methyl-pentan-2-one, which is converted to the target molecule. researchgate.net This highlights the utility of the core carbon skeleton found in this compound for constructing such natural products.

Beyond specific natural products, this compound is a foundational building block for broader classes of biologically significant molecules. It is utilized in the synthesis of mevalonolactone (B1676541) and various isoprenoids, such as steroids. chemicalbook.comlookchem.com Mevalonolactone is a precursor to the isoprenoid pathway, which is fundamental for the biosynthesis of numerous compounds in living organisms.

Table 1: Examples of Biologically Active Molecules Synthesized from this compound Precursors

| Target Molecule | Class of Compound | Significance |

|---|---|---|

| (-)-Invictolide | Pheromone / Lactone | Queen recognition in red fire ants. researchgate.net |

| (+)-Citreodiol | Dihydroxyketone | Natural product used for stereochemical assignment. researchgate.net |

Synthesis of Natural Products (e.g., Invictolide, Citreodiol)

Role in Medicinal Chemistry Intermediates

In the field of medicinal chemistry, this compound serves as a key intermediate for the synthesis of pharmaceutical compounds. lookchem.comguidechem.com Its trifunctional nature allows for the introduction of multiple pharmacophoric features or for the construction of complex scaffolds that form the core of a drug molecule. The compound's utility as a solvent and humectant also finds application in pharmaceutical and cosmetic formulations. guidechem.com

Applications in Materials Science

The unique structure of this compound also lends itself to applications in the growing field of materials science, particularly in the design of novel inorganic-organic hybrid materials.

Coordination polymers are materials formed from metal ions linked by organic ligands. The design of the ligand is crucial for determining the final structure and properties of the polymer. While ligands like 1,3,5-tris(1-imidazolyl)benzene are commonly used to create such structures, the polyol functionality of this compound allows it to act as a multidentate ligand for metal ions. rsc.org Its deprotonated alcohol groups can coordinate to metal centers, facilitating the assembly of complex, polynuclear clusters. researchgate.net

A significant application of this compound in materials science is its use in the synthesis of polynuclear manganese clusters, which can exhibit properties of single-molecule magnets (SMMs). researchgate.net SMMs are individual molecules that can function as tiny magnets.

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 7564-64-9 | C₆H₁₄O₃ |

| (-)-Invictolide | Not Available | C₁₀H₁₈O₂ |

| (+)-Citreodiol | Not Available | C₆H₁₂O₂ |

| Mevalonolactone | 674-26-0 (DL form) | C₆H₁₀O₃ |

| Lithium aluminum hydride | 16853-85-3 | LiAlH₄ |

Ligand Design for Coordination Polymers

Derivatization for Specialized Reagents or Scaffolds

This compound serves as a versatile building block in organic synthesis, primarily through the derivatization of its three hydroxyl groups. This trifunctionality allows it to be converted into a variety of specialized reagents and molecular scaffolds, which are foundational structures in the construction of more complex molecules.

One of the most significant applications of this triol is in the synthesis of heterocyclic scaffolds like 1,3-dioxanes. Research has demonstrated that pentane-1,3,5-triol can undergo transacetalization with various acetals to form 1,3-dioxane (B1201747) rings. researchgate.net In this process, two of the triol's hydroxyl groups react with an acetal (B89532) to form a cyclic structure. The remaining primary hydroxyl group is then available for further modification, such as activation with tosyl chloride followed by nucleophilic substitution, to introduce new functional groups like amines. researchgate.net This strategy has been successfully employed to synthesize aminoethyl- and aminopropyl-1,3-dioxanes, which are valuable scaffolds for medicinal chemistry. researchgate.net The 1,3-dioxane ring system provides a conformationally restricted core, which is useful in designing molecules with specific three-dimensional shapes to interact with biological targets. researchgate.net

The derivatization of this compound is not limited to simple heterocycles. It has been used as a side chain in the synthesis of more complex structures like benzofurans. researchgate.net In one approach, a protected 1,3,5-trihydroxypentyl side chain, derived from a glutarate precursor, was used to construct 2-benzofuran systems through acid-catalyzed intramolecular transacetalization. researchgate.net This demonstrates the utility of the triol's carbon skeleton as a flexible component for building intricate polycyclic systems.

Furthermore, this compound is a key intermediate in the synthesis of biologically important molecules such as Mevalonolactone. lookchem.comchemicalbook.comlookchem.com Mevalonolactone is a precursor in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and a vast array of isoprenoids. lookchem.com The conversion of the triol into Mevalonolactone highlights its role as a starting material for producing vital compounds for the pharmaceutical industry. lookchem.com

The physical and chemical properties of this compound are foundational to its reactivity and applications in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H14O3 | lookchem.com |

| Molecular Weight | 134.175 g/mol | lookchem.com |

| CAS Number | 7564-64-9 | lookchem.com |

| Density | 1.112 g/mL at 25 °C | lookchem.comchemsrc.com |

| Boiling Point | 216 °C at 0.5 mm Hg | lookchem.comchemsrc.com |

| Flash Point | 113 °C | lookchem.com |

| Refractive Index | n20/D 1.475 | lookchem.comchemsrc.com |

| Hydrogen Bond Donor Count | 3 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

The derivatization of this compound leads to a variety of scaffolds and reagents with applications in different areas of organic synthesis.

Table 2: Examples of Derivatives and Scaffolds from this compound

| Derivative/Scaffold | Synthetic Application | Reference |

|---|---|---|

| Aminoethyl-1,3-dioxanes | Used as conformationally-restricted scaffolds in medicinal chemistry. | researchgate.net |

| 2-Benzofurans | Formed via intramolecular transacetalization for creating complex polycyclic systems. | researchgate.net |

| Mevalonolactone | An intermediate in the biosynthesis of vitamins, steroids, and other isoprenoids. | lookchem.comchemicalbook.comlookchem.com |

| 5-[(Alkylsulfanyl)methyl]-1,3-dioxanes | Synthesized via heterocyclization to form scaffolds with specific stereochemistry. | researchgate.net |

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

A significant challenge in broadening the industrial uptake of 3-Methylpentane-1,3,5-triol is the development of synthetic pathways that are both environmentally benign and economically viable. Current research avenues are exploring bio-based feedstocks as a sustainable starting point. One promising approach involves the chemical reduction of mevalonolactone (B1676541) (MVL), which can be produced on an industrial scale through the fermentation of biomass. google.com This positions this compound as a valuable bio-derived intermediate for sustainable polymer production. google.com

Exploration of Novel Biocatalytic Systems

Biocatalysis offers a powerful tool for the selective transformation of polyols like this compound under mild conditions. A notable area of current research is the use of microorganisms and isolated enzymes to perform stereoselective oxidations. For instance, certain bacterial strains have been shown to oxidize this compound to produce specific stereoisomers of other valuable chiral molecules, such as unnatural (+)-(S)-mevalonolactone. researchgate.netresearchgate.netresearchgate.net

The primary challenge lies in the discovery and engineering of novel biocatalytic systems with enhanced activity and selectivity for this specific substrate. Future research will involve:

Screening diverse microbial sources to identify new enzymes capable of transforming this compound.

Employing techniques like directed evolution to improve the performance of known enzymes.

Developing multi-enzyme cascade reactions to synthesize complex products from this compound in a single, efficient process. researchgate.net

Asymmetric Synthesis of Specific Stereoisomers

This compound is a chiral molecule, and its different stereoisomers can serve as precursors to enantiomerically pure building blocks for pharmaceuticals and other fine chemicals. The asymmetric synthesis and transformation of this triol are therefore of significant interest. Research has demonstrated that biocatalytic oxidation can be highly enantioselective. researchgate.netresearchgate.net

However, achieving high enantiomeric excess remains a challenge, as the reaction's success is highly sensitive to the structure of the substrate. The steric bulk of substituents near the reaction center and their distance from the target hydroxyl group can dramatically affect both the rate and the enantioselectivity of the transformation. researchgate.netresearchgate.netresearchgate.net Future research must address the challenge of controlling stereochemistry, potentially through the design of specific catalysts (either chemical or biological) that can differentiate between the enantiotopic hydroxyl groups of the prochiral precursor or the different chiral centers of the triol itself.

Expanding Applications in Materials Chemistry and Nanotechnology

The trifunctional nature of this compound makes it an excellent candidate for creating cross-linked polymers and novel materials. Its utility has been demonstrated in the synthesis of various polymers, including polyesters, polyester (B1180765) polyols, and polycarbonates. google.com Furthermore, it has found use as a component in specialized materials for advanced applications.

Future research is expected to expand its role in cutting-edge materials. One of the most exciting recent developments is its use as a ligand (H3mpt) to construct a novel linear, mixed-valent trinuclear single-chain magnet (SCM). rsc.org This discovery opens the door to a new class of magnetic materials. The challenge is to explore how modifications to the triol backbone can tune the magnetic properties of these coordination polymers. rsc.org Further expansion into nanotechnology could involve using the triol to create well-defined nanostructures or functionalize nanoparticles.

| Application Area | Role of this compound | Research Focus |

| Polymer Synthesis | Bio-based triol building block | Creating sustainable polyesters, polycarbonates, and polyols. google.com |

| Printing Inks | Polyhydric alcohol modifier | Component in rosin-modified phenolic resins for lithographic inks. googleapis.com |

| Optical Films | Polyhydric alcohol solvent/plasticizer | Used in the manufacturing of polarizing plates for displays. google.comgoogle.com.na |

| Thermochromic Systems | Ligand/Solvent Component | Utilized in ligand exchange thermochromic (LETC) systems. google.com |

| Molecular Magnetism | Tridentate Ligand (H3mpt) | Formation of single-chain magnets (SCMs) with novel properties. rsc.org |

Advanced Spectroscopic Characterization of Complex Derivatives

As this compound is incorporated into increasingly complex structures like coordination polymers and functional materials, the need for advanced characterization techniques becomes paramount. Standard methods like 1H NMR spectroscopy are routinely used to confirm the structure of the basic molecule and its simpler derivatives. google.com

The primary challenge lies in characterizing the intricate three-dimensional structures and physical properties of complex materials derived from the triol. For example, in the study of the single-chain magnet [Mn3(mpt)2(EtCO2)2(MeOH)2]∞, researchers utilized single-crystal X-ray diffraction to determine its precise linear structure. rsc.org Future research will demand a multi-technique approach, combining various spectroscopic methods (e.g., solid-state NMR, IR, Raman) with diffraction and magnetic susceptibility measurements to fully understand the structure-property relationships in these advanced materials. rsc.org

Integrated Computational and Experimental Design for New Reactions

The integration of computational modeling with experimental work offers a pathway to accelerate the discovery and optimization of new reactions and materials involving this compound. While direct computational studies on this specific triol are not widely reported, the principles are well-established in related fields.

The key challenge is to develop accurate theoretical models that can predict reaction outcomes and material properties. For instance, in the field of molecular magnetism, experimental magnetic susceptibility data for the single-chain magnet derived from this compound was fitted to theoretical models like the 1-D Ising model to understand the magnetic interactions. rsc.org Future directions will involve:

Using quantum chemical calculations to predict the reactivity of the different hydroxyl groups and guide the design of stereoselective catalysts.

Employing molecular dynamics simulations to understand the behavior of polymers derived from the triol.

Developing computational models to predict the magnetic and electronic properties of new coordination polymers, thereby guiding experimental synthesis toward materials with desired functionalities.

Conclusion

Summary of Key Advancements in 3-Methylpentane-1,3,5-triol Research

Research into this compound has yielded significant advancements, highlighting its versatility as a chemical building block. Initially recognized for its utility in the synthesis of vitamins and isoprenoids, such as steroids, its role has expanded considerably. chemicalbook.comcymitquimica.comlookchem.com A key application that has been developed is its use as a precursor in the synthesis of Mevalonolactone (B1676541), a crucial intermediate in the biosynthesis of cholesterol and other essential compounds. chemicalbook.comlookchem.com

More recent and advanced research has demonstrated the compound's potential in materials science and complex organic synthesis. Scientists have successfully utilized this compound (often abbreviated as H3mpt) in the creation of novel coordination polymers. For instance, it has been integral in synthesizing a one-dimensional coordination polymer with a mixed-valent trinuclear [MnIII2MnII] repeating unit, which exhibits properties of a single-chain magnet (SCM). rsc.org This opens up possibilities for its use in developing advanced magnetic materials. The compound has also been used with manganese and lithium to create new types of magnetic refrigerants. rsc.org

In the realm of stereoselective synthesis, researchers have developed methods for producing specific diastereoisomers of related polyol structures, showcasing advanced chemical manipulation techniques. acs.org Furthermore, its role as a fragment in the total synthesis of complex natural products and antibiotics has been explored. scispace.comresearchgate.net For example, it has been used as a key component in the synthesis of (-)-Invictolide, a pheromone component, through an oxidative lactonization of a 1,3,5-triol structure. researchgate.net These advancements underscore the compound's importance in constructing intricate molecular architectures.

Prospects for Continued Research and Development

The future of research and development for this compound appears promising, with several key avenues for exploration. Its established role as a monomer and a component in creating biodegradable polymers suggests significant potential for further development in sustainable materials. chemsrc.comgoogle.com Future work could focus on designing new biocompatible and biodegradable polymers for applications in tissue engineering and drug delivery systems, expanding on its known use in scaffolds for dendritic cell loading. chemsrc.com

The demonstrated success in using this compound to create single-chain magnets and other coordination polymers indicates a fertile ground for further research in materials science. rsc.orgrsc.org Exploring its use with other transition metals could lead to new materials with unique magnetic, optical, or catalytic properties.

In organic synthesis, the compound remains a valuable chiral pool starting material and intermediate. Its application in the synthesis of complex natural products, pharmaceuticals, and pheromones is an area ripe for continued investigation. lookchem.comresearchgate.net Developing more efficient and stereoselective synthetic routes to and from this compound will continue to be a focus, enabling the creation of novel and medicinally relevant molecules. Further research into its derivatives could also unlock new functionalities and applications in various fields of chemistry.

Q & A

What are the optimal synthetic routes for 3-Methylpentane-1,3,5-triol, and how can purity be ensured?

Level: Advanced

Methodology:

- Stereoselective Synthesis: Microbial oxidation of prochiral diols (e.g., Gluconobacter species) can yield enantiomerically pure derivatives like (+)-(S)-mevalonolactone from this compound. Reaction conditions (pH, temperature) and substrate steric effects critically influence enantioselectivity .

- Catalytic Strategies: Rhodium-based catalysts (e.g., RhCAAC) under hydrogen pressure (60 bar) and controlled temperatures (50°C) have been used for similar triols, ensuring regioselectivity and yield optimization .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate high-purity product. Monitor purity via NMR and mass spectrometry .

How does the molecular structure of this compound influence its supramolecular assembly?

Level: Advanced

Methodology:

- Hydrogen Bonding Analysis: The three hydroxyl groups enable intramolecular and intermolecular hydrogen bonds, which can be studied via single-crystal X-ray diffraction (SCXRD). For example, similar triols exhibit axial/equatorial fluorine conformers with dipole moments >6.3 Debye, influencing crystal packing .

- DFT Calculations: Use density functional theory (DFT) to model conformational equilibria (e.g., "ring-flipping") and compare with variable-temperature NMR (VT-NMR) data to validate energy barriers .

- Self-Assembly Applications: Alkyl derivatives of triols form colloids or fibrous structures in non-polar solvents. Characterize via SEM and measure anion-binding affinity (e.g., chloride binding constant: 25 M⁻¹) for material science applications .

What analytical techniques are most effective for characterizing this compound?

Level: Basic

Methodology:

- NMR Spectroscopy: and NMR identify hydroxyl proton environments and carbon backbone structure. Compare with databases (e.g., HMBC for connectivity) .

- Mass Spectrometry: ESI-MS detects molecular ions (e.g., m/z 134.17 for [M+H]) and fragmentation patterns, confirming functional groups .

- Thermal Analysis: Differential scanning calorimetry (DSC) assesses thermal stability (decomposition >200°C) .

How can researchers safely handle and store this compound in the laboratory?

Level: Basic

Methodology:

- Storage Conditions: Store in original containers at 2–8°C, away from heat, ignition sources, and incompatible materials (strong acids/bases). Ensure ventilation to prevent vapor accumulation .

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and lab coats. Respiratory protection (N95 mask) is required if aerosolization occurs .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

What role does this compound play in biocatalytic reactions?

Level: Advanced

Methodology:

- Enzymatic Oxidation: Gluconobacter oxidizes the triol to mevalonolactone, a precursor in isoprenoid biosynthesis. Optimize reaction parameters (substrate concentration, pH) to enhance enantiomeric excess (e.g., >90% ee) .

- Mechanistic Studies: Use kinetic isotope effects (KIE) or site-directed mutagenesis to identify active-site residues in oxidoreductases that govern stereoselectivity .

Are there known biological activities or therapeutic potentials for this compound derivatives?

Level: Advanced

Methodology:

- Antifungal Screening: Test derivatives against Microsporum canis via broth microdilution assays. Measure ergosterol inhibition (via LC-MS) and β-1,3-glucan synthase activity to elucidate mechanisms .

- Molecular Docking: Simulate binding to fungal CYP51 or β-1,3-glucan synthase using AutoDock Vina. Compare binding energies of derivatives (e.g., compound e: ΔG = -9.2 kcal/mol) to correlate with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.